![molecular formula C9H7Cl3O2 B14589053 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane CAS No. 61396-64-3](/img/structure/B14589053.png)
2-[(3,4,5-Trichlorophenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane typically involves the reaction of 3,4,5-trichlorophenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4,5-Trichlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Produces substituted alcohols or ethers.
Oxidation: Yields diols or other oxidized derivatives.
Reduction: Results in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(3,4,5-Trichlorophenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The oxirane ring’s strain makes it highly reactive, facilitating its interaction with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar structural features but different reactivity and applications.
Epichlorohydrin: Shares the oxirane ring but lacks the trichlorophenoxy group, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
61396-64-3 |
|---|---|
Molekularformel |
C9H7Cl3O2 |
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
2-[(3,4,5-trichlorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H7Cl3O2/c10-7-1-5(2-8(11)9(7)12)13-3-6-4-14-6/h1-2,6H,3-4H2 |
InChI-Schlüssel |
QCILLASWZBODND-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC(=C(C(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


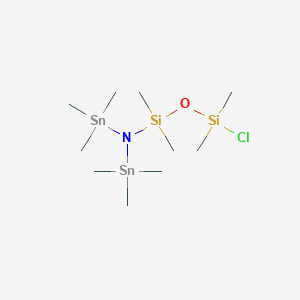
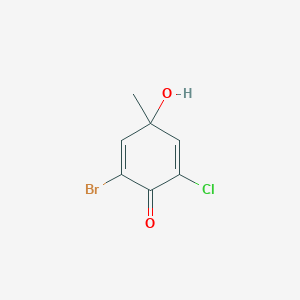

![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
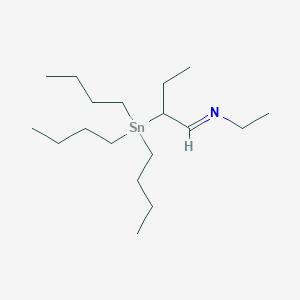

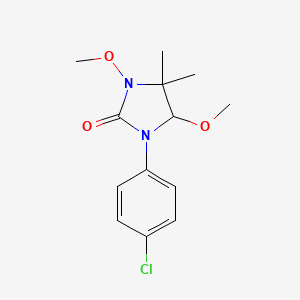

![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)


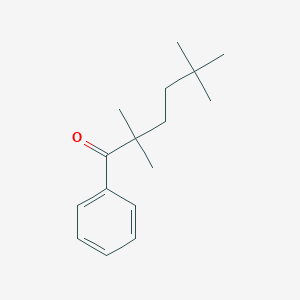

![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)
